Coelenterazine hcp
Overview
Description
Synthesis Analysis
The synthesis of Coelenterazine involves complex organic reactions, often starting from basic amino acids like l-tyrosine and l-phenylalanine. A notable biosynthesis pathway has been identified in the deep-sea copepod Metridia pacifica, where Coelenterazine is synthesized from two molecules of l-tyrosine and one molecule of l-phenylalanine, demonstrating the natural biosynthetic ability of marine organisms to produce this compound (Oba et al., 2009). Additionally, gram-scale syntheses have been developed for O-acetylated forms of Coelenterazine and its analogues, providing insights into their bioluminescence properties and facilitating their use in various applications (Coutant et al., 2019).
Molecular Structure Analysis
Coelenterazine's structure is characterized by an imidazopyrazinone core, crucial for its bioluminescent activity. This core structure is present in various bioluminescent organisms across eight phyla, underscoring the evolutionary significance and widespread utility of Coelenterazine in nature. Theoretical studies have provided insight into the mechanism of singlet chemiexcitation of Coelenterazine, highlighting the role of a neutral dioxetanone with limited electron and charge transfer in efficient chemiexcitation (Min et al., 2017).
Chemical Reactions and Properties
Coelenterazine undergoes enzyme-catalyzed bioluminescent reactions, converting thermal energy into excitation energy. It is known to emit chemiluminescence in the absence of enzymes, a property leveraged in various scientific applications. Studies have explored the electrostatic interactions controlling its chemiexcitation, revealing insights into the process responsible for light emission (Magalhães et al., 2018).
Physical Properties Analysis
Coelenterazine's physical properties, such as its luminescence efficiency and wavelength, are influenced by its molecular structure. Novel Coelenterazine derivatives with extensions at the C-6 position of the imidazopyrazinone structure have shown significant bioluminescence emission, providing a method to develop derivatives with enhanced optical properties (Nishihara et al., 2015).
Chemical Properties Analysis
The antioxidative properties of Coelenterazine and its synthetic analogues have been investigated, demonstrating their potential in protecting cells from oxidative stress. This aspect of Coelenterazine's chemical properties underscores its versatility and applicability beyond bioluminescence, opening avenues for its use in cellular protection and therapy (Dubuisson et al., 2000).
Scientific Research Applications
Calcium Imaging in Plants : Coelenterazine hcp is utilized for imaging changes in cytosolic free calcium in response to various stimuli in transgenic Nicotiana plants (Knight et al., 1993).
Monitoring Drug Resistance in Cancer : It's used in molecular imaging to monitor tumor-specific P-glycoprotein transport inhibition in living mice, aiding in understanding drug resistance pathways (Pichler et al., 2004).
Synthesis for Imaging and Therapy : Its large-scale synthesis facilitates various approaches to bioluminescence imaging and photodynamic therapy for deep-seated tumors (Shrestha et al., 2014).
Antioxidant Properties : Coelenterazine hcp has high antioxidant properties and can protect rat hepatocytes against oxidative stress, although its toxicity can limit its use (Dubuisson et al., 2000).
Marine Bioluminescence : It plays a crucial role in the light-emitting processes of various marine organisms like squids, shrimps, and fishes (Shimomura et al., 1980).
Cancer Cell Superoxide Assay : Coelenterazine hcp is used to assay superoxide anion concentrations in cultured cancer cells and tumors in mice (Bronsart et al., 2016).
Antioxidant Discovery : Its antioxidative properties and unique mode of action have led to the discovery of new antioxidants (Dubuisson et al., 2005).
Role in Bioluminescence of Copepods : Coelenterazine hcp is found in significant amounts in luminous copepods, contributing to their bioluminescence (Campbell & Herring, 1990).
Anticancer Activity : Brominated coelenteramine analogs, derived from coelenterazine, show potent anticancer activity, particularly against lung and gastric cancer (González-Berdullas et al., 2022).
Improved Substrate for Bioluminescence : When linked to a Ca2+-triggered coelenterazine-binding protein, coelenterazine-v shows enhanced stability and efficiency as a substrate for bioluminescence (Stepanyuk et al., 2010).
Safety And Hazards
Coelenterazine hcp is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Coelenterazine hcp shows very favorable characteristics, including a fast response to binding Ca2+ and the highest luminescence quantum yield among coelenterazine derivatives . This makes it a valuable tool for measuring small changes in Ca2+ concentrations. The development of analytical methods based on these bioluminescent systems is currently booming, and these systems have been successfully applied in various biological research areas .
properties
IUPAC Name |
2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBOFLEOACXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376337 | |
Record name | Coelenterazine hcp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coelenterazine hcp | |
CAS RN |
123437-32-1 | |
Record name | Coelenterazine hcp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123437-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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